molecular formula C10H12N2O3 B2486531 Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate CAS No. 2460754-27-0

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate

Cat. No.: B2486531
CAS No.: 2460754-27-0
M. Wt: 208.217
InChI Key: WIWLQHQGNXLQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A notable application of compounds related to methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is in the development of antibacterial agents. For instance, fluoro-naphthyridines have been synthesized and evaluated for their in vitro and in vivo antibacterial activities, with specific derivatives showing promising results as therapeutic agents due to enhanced antibacterial properties (Bouzard et al., 1992). Similarly, novel naphthyridine carboxylic acids demonstrated excellent in vitro antibacterial activity against both Gram-positive and Gram-negative strains, highlighting their potential as antibacterial agents (Jacquet et al., 1992).

Synthesis and Chemical Properties

The synthesis of polyfunctionally substituted naphthyridines, including derivatives of 5,6-dihydro-8-hydroxy-5-oxo-naphthyridine-7-carboxylic acid and its isomers, has been explored, providing insights into their spectroscopic properties and potential pharmacological activities (Perillo et al., 2009). These findings contribute to the understanding of the chemical and structural features that influence the activity of naphthyridine derivatives.

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have been conducted on naphthyridine derivatives, such as the study on solvatochromism in certain naphthyridine compounds. These studies provide valuable information on the interaction of these compounds with solvents, contributing to the understanding of their chemical behavior and potential applications in various fields (Santo et al., 2003).

Novel Synthesis Methods

Research has also focused on developing novel and efficient synthesis methods for naphthyridine derivatives. For example, a method using magnesium chloride for the synthesis of 5-oxo-6-carboxy-naphthyridines offers a streamlined approach with stoichiometric ratios of reactants, highlighting an efficient process for obtaining these compounds (Chua et al., 2008).

Properties

IUPAC Name

methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h5,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWLQHQGNXLQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.